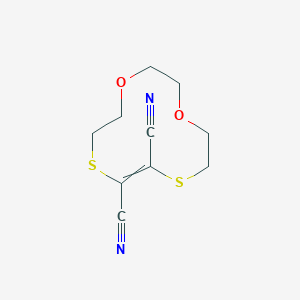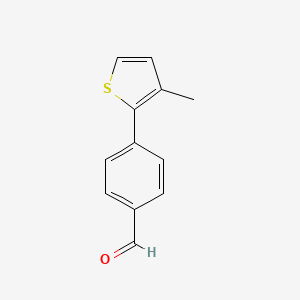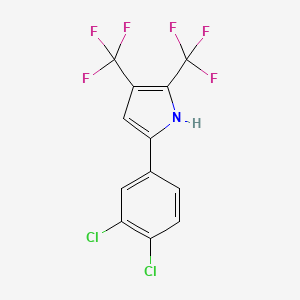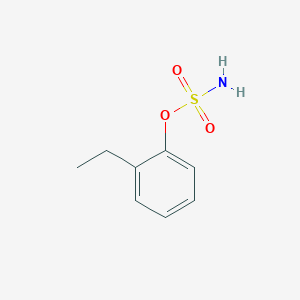
1,4-Dioxa-7,10-dithiacyclododec-8-ene-8,9-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-7,10-dithiacyclododec-8-ene-8,9-dicarbonitrile is a chemical compound with the molecular formula C10H12N2O2S2 It is characterized by the presence of two oxygen atoms and two sulfur atoms within a twelve-membered ring structure, along with two cyano groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-7,10-dithiacyclododec-8-ene-8,9-dicarbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of dithiols with dihalides in the presence of a base to form the dithiacyclododecane ring. Subsequent introduction of cyano groups can be achieved through nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-7,10-dithiacyclododec-8-ene-8,9-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines under appropriate conditions.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of cyano groups.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dioxa-7,10-dithiacyclododec-8-ene-8,9-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-7,10-dithiacyclododec-8-ene-8,9-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The cyano groups and sulfur atoms in the ring structure are likely to play a crucial role in these interactions, potentially forming covalent bonds or coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-7,10-dithiacyclododecane: Lacks the cyano groups and has different reactivity.
1,4-Dioxa-7,10-dithiacyclododec-8-ene: Similar ring structure but without the cyano groups.
1,4-Dioxa-7,10-dithiacyclododec-8-ene-8,9-dicarboxylic acid: Contains carboxylic acid groups instead of cyano groups.
Uniqueness
1,4-Dioxa-7,10-dithiacyclododec-8-ene-8,9-dicarbonitrile is unique due to the presence of both oxygen and sulfur atoms in the ring, along with the cyano groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
142096-13-7 |
|---|---|
Molecular Formula |
C10H12N2O2S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1,4-dioxa-7,10-dithiacyclododec-8-ene-8,9-dicarbonitrile |
InChI |
InChI=1S/C10H12N2O2S2/c11-7-9-10(8-12)16-6-4-14-2-1-13-3-5-15-9/h1-6H2 |
InChI Key |
ODJAJVAAPDLRIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCSC(=C(SCCO1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)
![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)

![1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one](/img/structure/B12539442.png)


![4-[2-(Azulen-1-yl)ethenyl]pyridine](/img/structure/B12539458.png)
![7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12539459.png)
![Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]-](/img/structure/B12539463.png)
![6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine](/img/structure/B12539469.png)

![3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol](/img/structure/B12539476.png)
![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)
